molecular formula C13H18ClNO2 B8446333 Methyl 3-(3-amino-4-chlorophenyl)-4-methylpentanoate

Methyl 3-(3-amino-4-chlorophenyl)-4-methylpentanoate

Cat. No. B8446333
M. Wt: 255.74 g/mol
InChI Key: QRPPTXPSUOSDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-amino-4-chlorophenyl)-4-methylpentanoate is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-amino-4-chlorophenyl)-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-amino-4-chlorophenyl)-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-(3-amino-4-chlorophenyl)-4-methylpentanoate

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 3-(3-amino-4-chlorophenyl)-4-methylpentanoate

InChI

InChI=1S/C13H18ClNO2/c1-8(2)10(7-13(16)17-3)9-4-5-11(14)12(15)6-9/h4-6,8,10H,7,15H2,1-3H3

InChI Key

QRPPTXPSUOSDDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)OC)C1=CC(=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

At RT, a solution of 6.77 g (26.7 mmol) of methyl 2E/Z)-3-(3-amino-4-chlorophenyl)-4-methylpent-2-enoate in 130 ml of methanol was added to 2.2 g (90.7 mmol) of magnesium turnings and a few grains of iodine. After about 30 min, the internal temperature increased to about 60° C. After the reaction solution had cooled to room temperature, stirring at room temperature was continued for another 2 h. 50 ml of saturated aqueous ammonium chloride solution were then added slowly to the dark reaction mixture, and the mixture was extracted repeatedly with diethyl ether. The combined organic phases were washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue obtained was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 10:1). This gave 2.95 g (40% of theory) of the title compound as an oil.
[Compound]
Name
methyl
Quantity
6.77 g
Type
reactant
Reaction Step One
Name
3-(3-amino-4-chlorophenyl)-4-methylpent-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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